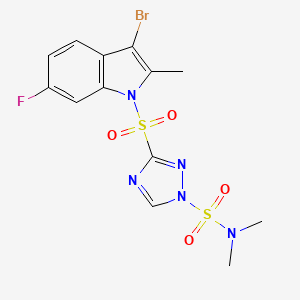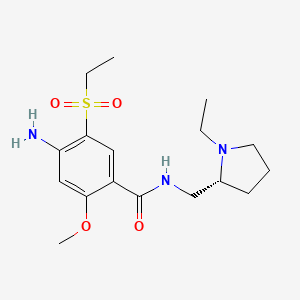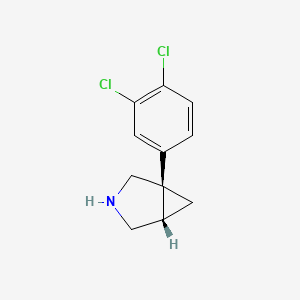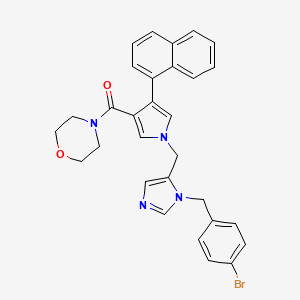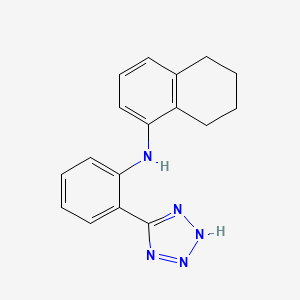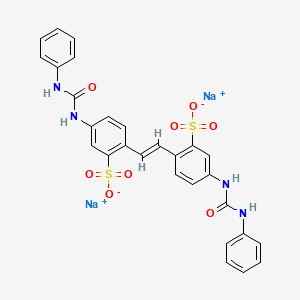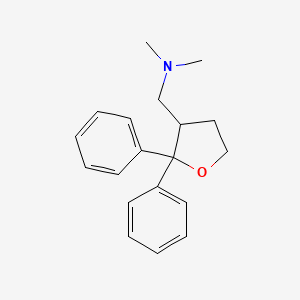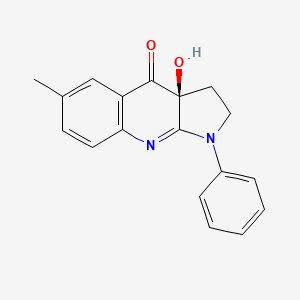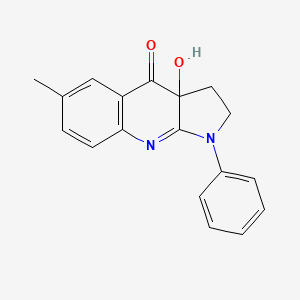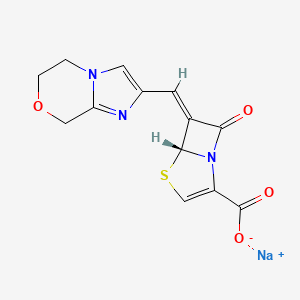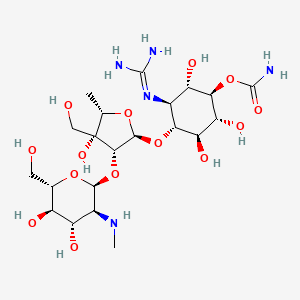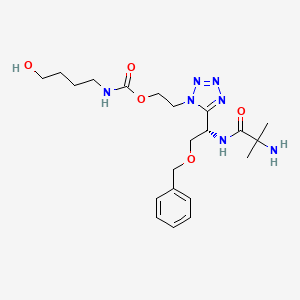
Carbamic acid, N-(4-hydroxybutyl)-, 2-(5-((1S)-1-((2-amino-2-methyl-1-oxopropyl)amino)-2-(phenylmethoxy)ethyl)-1H-tetrazol-1-yl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-317180 is a potent, novel, orally effective growth hormone secretagogue (GHS) that shows an excellent safety profile in preclinical studies. The compound was advanced into clinical development.
Scientific Research Applications
Enantioselective Preparation of Compounds
The compound Carbamic acid, N-(4-hydroxybutyl)-, 2-(5-((1S)-1-((2-amino-2-methyl-1-oxopropyl)amino)-2-(phenylmethoxy)ethyl)-1H-tetrazol-1-yl)ethyl ester has been studied in the context of enantioselective preparation of dihydropyrimidones. This involves chiral compounds and the Mannich reaction, which is significant in stereochemical configuration studies (Goss, Dai, Lou, & Schaus, 2009).
Synthesis of Labeled Compounds for Alzheimer's Research
A derivative of this compound, specifically designed for Alzheimer's disease research, has been synthesized using directed ortho-metallation methodology. This process involves enantioselective reduction and is crucial for developing investigational drugs for Alzheimer's (Ciszewska et al., 1997).
Development of Angiotensin II Receptor Antagonists
In the development of angiotensin II receptor antagonists, chemical modification of this compound has been explored to improve oral bioavailability. This research is significant in the field of cardiovascular drug development (Kubo et al., 1993).
Interaction with Other Compounds in Synthesis
The compound's interaction with other chemicals, like 1,2-Diaminoimidazoles, has been studied, which is key in understanding its reactivity and potential for creating new derivatives (Dmitry et al., 2015).
properties
CAS RN |
295337-71-2 |
|---|---|
Product Name |
Carbamic acid, N-(4-hydroxybutyl)-, 2-(5-((1S)-1-((2-amino-2-methyl-1-oxopropyl)amino)-2-(phenylmethoxy)ethyl)-1H-tetrazol-1-yl)ethyl ester |
Molecular Formula |
C21H33N7O5 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate |
InChI |
InChI=1S/C21H33N7O5/c1-21(2,22)19(30)24-17(15-32-14-16-8-4-3-5-9-16)18-25-26-27-28(18)11-13-33-20(31)23-10-6-7-12-29/h3-5,8-9,17,29H,6-7,10-15,22H2,1-2H3,(H,23,31)(H,24,30)/t17-/m1/s1 |
InChI Key |
KJXOYJXMFGXDRR-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C2=NN=NN2CCOC(=O)NCCCCO)N |
SMILES |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C2=NN=NN2CCOC(=O)NCCCCO)N |
Canonical SMILES |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C2=NN=NN2CCOC(=O)NCCCCO)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
4-(hydroxybutyl)carbamic acid 2-(5-(1-(2-amino-2-methylpropionylamino)-2-benzyloxyethyl)tetrazol-1-yl)ethyl ester BMS 317180 BMS-317180 BMS317180 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



